(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-7-5-6-8-11(10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARGZJESBVWHC-IDKACCCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with an ethylamine and a nitrobenzaldehyde under controlled conditions. The reaction may be catalyzed by acids or bases and often requires specific solvents and temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The thiazolidinone ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate could be explored. Its biological activities might make it suitable for the treatment of infections, cancer, or other diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one would depend on its specific biological activities. Generally, thiazolidinone derivatives interact with various molecular targets, such as enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
a) Nitrobenzylidene Positional Isomers
- 4-Nitrobenzylidene Analogs: The compound (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino)thiazolidin-4-one (C24H19N3O5S) exhibits a planar Z,Z conformation stabilized by C–H⋯O/N hydrogen bonds and π-π stacking. The para-nitro group enhances electron-withdrawing effects, leading to a HOMO-LUMO gap of 3.32 eV (DFT/B3LYP) . In contrast, the ortho-nitro group in the target compound may reduce symmetry and alter intermolecular interactions due to steric hindrance.
- 2-Nitro vs. 4-Nitro Electronic Effects: The ortho-nitro substituent in the target compound likely increases torsional strain in the benzylidene ring, affecting molecular packing and solubility. DFT studies on para-nitro analogs show delocalized electron density across the thiazolidinone core, whereas ortho-substitution may localize charge, altering reactivity .
b) Substituents on the Thiazolidinone Core
- Ethyl vs. Methoxyphenyl Groups: Replacing the ethyl/ethylimino groups in the target compound with methoxyphenyl substituents (as in C24H19N3O5S) introduces bulkier aromatic moieties.
- Benzothiazolylimino Derivatives: Compounds like (2Z,5Z)-2-(benzothiazol-2-ylimino)-5-(thiophen-2-ylmethylidene)thiazolidin-4-one (7o) exhibit extended conjugation due to aromatic heterocycles, resulting in redshifted UV-Vis absorption (λmax ~450 nm) compared to nitrobenzylidene analogs .
Spectroscopic and Computational Data
Biological Activity
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by case studies and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiazolidinone ring, an ethyl imino group, and a nitrobenzylidene moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit various biological activities. The following subsections detail specific activities observed in studies involving this compound.
Antibacterial Activity
Studies have shown that thiazolidinones can inhibit bacterial growth. For instance, a series of thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10-50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
Antifungal Activity
Thiazolidinones have also been evaluated for antifungal properties. The compound showed efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger, with MIC values around 25 µg/mL for both species.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 25 |
Anticancer Activity
The anticancer potential of thiazolidinones has been explored in various studies. In vitro assays indicated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 30 µM for MCF-7 and 25 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. It is hypothesized that the nitro group enhances the compound's ability to penetrate cell membranes, while the thiazolidinone core may facilitate interactions with enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Research has demonstrated that this compound inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. The inhibition constants (Ki) were determined to be in the low micromolar range, indicating potent activity against these targets.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of various thiazolidinones, including our compound, against clinical isolates of E. coli. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Evaluation : A study involving the evaluation of cytotoxic effects on cancer cell lines showed that treatment with the compound resulted in increased apoptosis rates and decreased cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Q. Table 1: SAR of Key Analogues
| Substituent on Benzylidene | Bioactivity (IC, µM) | Reference |
|---|---|---|
| -NO | 12.3 (HeLa) | |
| -OCH | 45.7 (HeLa) | |
| -Cl | 28.9 (MCF-7) |
What computational chemistry approaches are suitable for predicting the compound's reactivity and interactions with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites (e.g., nitro group as an electron-withdrawing moiety) .
- Molecular Docking : Simulate binding to targets like EGFR (PDB: 1M17) using AutoDock Vina; docking scores correlate with experimental IC values .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
What strategies resolve contradictions in biological activity data across different experimental models?
Advanced Research Question
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) to identify outliers .
- Model-Specific Factors : Adjust for cell line variability (e.g., MCF-7 vs. HeLa membrane permeability) .
- Dosage Normalization : Convert results to molar concentrations to account for solubility differences .
- Mechanistic Studies : Use knockout cell lines to confirm target specificity (e.g., CRISPR-Cas9 for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
